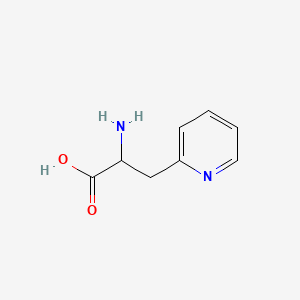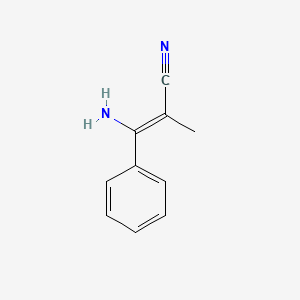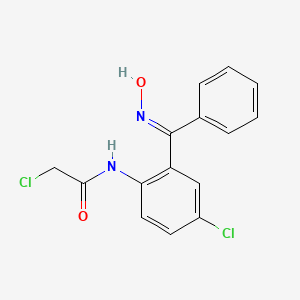
Δ2-Cefdinir
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Δ2-Cefdinir, also known as Cefdinir, is an extended-spectrum, semi-synthetic cephalosporin, used for oral administration . It is used to treat bacterial infections in many different parts of the body . It belongs to the class of medicines known as cephalosporin antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
Cefdinir solid dispersions (CSDs) have been prepared using hydrophilic polymers such as hydroxypropyl-methylcellulose (HPMC; CSD1), carboxymethylcellulose-Na (CMC-Na; CSD2), polyvinyl pyrrolidone K30 (PVP K30; CSD3) at the weight ratio of 1:1 (drug:polymer) using a spray-drying method . The cefdinir in CSDs was amorphous form . The developed CSDs commonly resulted in about 9.0-fold higher solubility of cefdinir and a significantly improved dissolution profile in water and at pH 1.2, compared with cefdinir crystalline powder .
Molecular Structure Analysis
The crystal structures of cefdinir and cefdinir sesquihydrate have been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . Cefdinir crystallizes in space group P2 1 with a = 5.35652 (4), b = 19.85676 (10), c = 7.57928 (5) Å, β = 97.050 (1) °, V = 800.061 (6) Å 3, and Z = 2 .
Chemical Reactions Analysis
Cefdinir has been found to undergo oxidative coupling reaction with 3-methylbenzothiazolinone-2-hydrazone (MBTH) in presence of FeCl 3 . The oxidative coupling reaction of CFN with cerium (IV) sulfate has also been reported .
Physical And Chemical Properties Analysis
Cefdinir has a molar mass of 395.41 g·mol −1 . It is characterized by a vinyl group at C-3 and a (Z)-2- (2-amino-4-thiazolyl)-2- (hydroxyimino) acetyl moiety at C-7 which results in increase in its antimicrobial activity against gram-negative and gram-positive bacteria .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Cefdinir is an orally active, semi-synthetic, expanded-spectrum cephalosporin antibiotic with a broad spectrum of activity against many gram-negative and gram-positive aerobic organisms . It is primarily used in the treatment of various infectious diseases, ranging from respiratory tract infections to skin and soft tissue infections .
Oral Drug Delivery
Cefdinir has been studied for its potential in oral drug delivery. Researchers have developed and evaluated cefdinir-loaded proliposomes to enhance its oral delivery . This approach aims to overcome the challenges associated with cefdinir delivery, such as suboptimal bioavailability and variable absorption kinetics .
Solubility Enhancement
Cefdinir’s solubility and stability can be enhanced through various strategies. One such strategy involves the use of liposomal and proliposomal formulations . These innovative solutions aim to overcome the limitations of conventional oral dosage forms .
Bioavailability Improvement
The bioavailability of cefdinir can be improved by using novel drug delivery systems such as proliposomes . These systems encapsulate hydrophobic drugs, enhance drug solubility, and facilitate controlled release .
Solid Dispersion Formulation
Cefdinir solid dispersions (CSDs) have been developed using hydrophilic polymers to enhance its dissolution/solubility and in vivo oral bioavailability . The in vivo oral absorption was markedly increased for CSDs, compared with cefdinir suspension in rats .
Nanotechnology-Based Formulations
The future directions and emerging research trends in cefdinir delivery include nanotechnology-based formulations . The preparation of cefdinir nanosuspension using a media milling technique improved its oral bioavailability in rats by about 3-fold, compared with a marketed cefdinir suspension .
Mucoadhesive Drug Delivery Systems
Mucoadhesive drug delivery systems are another emerging trend in cefdinir delivery . These systems aim to enhance the bioavailability of drugs by increasing their residence time at the site of absorption .
Personalized Medicine Approaches
Personalized medicine approaches are being explored for cefdinir delivery . These approaches aim to tailor the drug delivery to the individual needs of each patient, thereby improving treatment outcomes .
Wirkmechanismus
- PBPs play a crucial role in cell wall synthesis by catalyzing the final transpeptidation step of peptidoglycan formation .
- As a result, bacterial cell walls become weakened and susceptible to osmotic pressure, leading to cell lysis and death .
- This structural modification allows it to resist inactivation by bacterial enzymes, making it effective against a wide range of Gram-negative and Gram-positive organisms .
- Clinically, it treats infections such as acute otitis media, sinusitis, pneumonia, and skin infections .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Zukünftige Richtungen
Cefdinir has been found to have efficacy against both drug susceptible and multi-drug resistant tuberculosis (MDR-TB) without the need for combination with a β-lactamase inhibitor . This suggests that cefdinir could potentially be used for the treatment of pulmonary disease caused by Mycobacterium tuberculosis .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefdinir involves the conversion of 7-aminocephalosporanic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "2,2,2-trifluoroethanol", "triethylamine", "acetic anhydride", "sodium bicarbonate", "methyl isobutyl ketone", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "sodium borohydride", "sodium cyanoborohydride", "methylamine hydrochloride", "sodium methoxide", "2,6-dimethylpyridine", "chloroacetyl chloride", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "7-aminocephalosporanic acid is reacted with 2,2,2-trifluoroethanol and triethylamine in the presence of acetic anhydride to form the corresponding trifluoroethyl ester.", "The trifluoroethyl ester is then treated with sodium bicarbonate and methyl isobutyl ketone to form the corresponding ketone.", "The ketone is then reacted with hydrogen peroxide and acetic acid to form the corresponding hydroxy ketone.", "The hydroxy ketone is then reduced with sodium borohydride or sodium cyanoborohydride to form the corresponding alcohol.", "The alcohol is then reacted with methylamine hydrochloride and sodium methoxide to form the corresponding amine.", "The amine is then reacted with 2,6-dimethylpyridine and chloroacetyl chloride to form the corresponding amide.", "The amide is then treated with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.", "The diazonium salt is then reacted with sodium hydroxide to form the corresponding phenol.", "The phenol is then reacted with sodium chloride and water to form the final product, Δ2-Cefdinir." ] } | |
CAS-Nummer |
934986-49-9 |
Produktname |
Δ2-Cefdinir |
Molekularformel |
C₁₄H₁₃N₅O₅S₂ |
Molekulargewicht |
395.41 |
Synonyme |
(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)


